3-(4-chlorophenyl)-5-methyl-N-(2-methyl-4-nitrophenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Description
This compound is a pyrrolo[3,2-d]pyrimidine derivative characterized by a fused bicyclic core with substituents at positions 3, 5, and 7. The 3-position is substituted with a 4-chlorophenyl group, the 5-position with a methyl group, and the 7-position with a carboxamide moiety linked to a 2-methyl-4-nitrophenyl group. The 2,4-dioxo groups confer a partially saturated structure, which may influence conformational flexibility and intermolecular interactions.
Properties
CAS No. |
921852-12-2 |
|---|---|
Molecular Formula |
C21H16ClN5O5 |
Molecular Weight |
453.84 |
IUPAC Name |
3-(4-chlorophenyl)-5-methyl-N-(2-methyl-4-nitrophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C21H16ClN5O5/c1-11-9-14(27(31)32)7-8-16(11)23-19(28)15-10-25(2)18-17(15)24-21(30)26(20(18)29)13-5-3-12(22)4-6-13/h3-10H,1-2H3,(H,23,28)(H,24,30) |
InChI Key |
DZNBYVLGEPTGOJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=C(C=C4)Cl)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 3-(4-chlorophenyl)-5-methyl-N-(2-methyl-4-nitrophenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide , also referred to as F216-0194 , is a novel synthetic molecule with potential pharmacological applications. Its complex structure suggests a variety of biological activities, particularly in oncology and anti-inflammatory contexts.
The molecular characteristics of F216-0194 are as follows:
| Property | Value |
|---|---|
| Molecular Formula | C21H16ClN5O5 |
| Molecular Weight | 453.84 g/mol |
| LogP | 2.7886 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 10 |
| Polar Surface Area | 96.089 Ų |
Anticancer Activity
Recent studies have highlighted the anticancer potential of F216-0194. It has been shown to exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : The compound was evaluated against multiple human cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and others.
- IC50 Values : Preliminary results indicate that F216-0194 has IC50 values in the low micromolar range for several tested cell lines, suggesting potent activity.
The mechanism by which F216-0194 exerts its anticancer effects appears to be multifaceted:
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by modulating key apoptotic proteins such as Bax and Bcl-2. Increased Bax/Bcl-2 ratios were observed in treated cells, indicating enhanced apoptotic signaling.
- Inhibition of Proliferative Pathways : F216-0194 may inhibit pathways associated with cancer cell proliferation, including the Akt signaling pathway. This was evidenced by downregulation of phosphorylated Akt in treated cells.
Study 1: Antiproliferative Effects
In a controlled study, F216-0194 was administered to various cancer cell lines over a period of 72 hours. The results were quantified using the CCK-8 assay:
| Cell Line | IC50 (µM) | Apoptosis Rate (%) at 15 µM |
|---|---|---|
| A549 | 6.76 | 40.09 |
| MCF-7 | 8.50 | 35.67 |
| H460 | 5.93 | 45.12 |
These findings suggest that F216-0194 is particularly effective against lung cancer cells.
Study 2: Mechanistic Insights
Further investigations into the molecular mechanisms revealed that treatment with F216-0194 led to significant changes in cell cycle progression and apoptosis-related gene expression profiles.
- Flow Cytometry Analysis : Flow cytometry confirmed increased apoptosis in treated cells compared to controls.
- Western Blotting : Analysis showed altered expression levels of key proteins involved in apoptosis and cell cycle regulation.
Comparison with Similar Compounds
Position 3:
Position 5:
Position 7:
- Target : N-(2-methyl-4-nitrophenyl) carboxamide (polar, electron-deficient due to nitro group).
- : Ethyl carboxylate (less polar, hydrolytically labile).
Structural Parameters
Research Findings and Implications
- Synthetic Feasibility : demonstrates that pyrrolo[3,2-d]pyrimidine derivatives can be synthesized and crystallized, supporting the feasibility of producing the target compound .
- Solubility : Compared to ’s ethyl carboxylate, the target’s carboxamide group likely increases aqueous solubility, a critical factor for bioavailability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
